molecular formula C7H4N4O3 B3323920 3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro- CAS No. 176260-31-4

3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-

Cat. No. B3323920
CAS RN: 176260-31-4
M. Wt: 192.13 g/mol
InChI Key: DWFUGNHCQVMHTN-UHFFFAOYSA-N
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Description

3H-Benzo[d][1,2,3]triazin-4-one is a derivative of 1,2,3-benzotriazine . It has been used in the synthesis of various compounds, including 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one . It has also been used in the study of α-glucosidase inhibitors .


Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives has been achieved through various methods. For instance, 2,4,6-Trichloro-1,3,5-triazine: N,N-dimethylformamide (TCT: DMF) adduct has been utilized for the direct synthesis of targeted sulfonamides . All reactions were performed at room temperature under mild conditions .


Molecular Structure Analysis

The molecular structure of 3H-Benzo[d][1,2,3]triazin-4-one has been studied using various techniques. For example, multi-nuclear NMR and IR spectroscopy, elemental analysis, and X-ray diffraction studies have been used for comprehensive characterization .


Chemical Reactions Analysis

The chemical reactivity of 3H-Benzo[d][1,2,3]triazin-4-one has been explored in various studies. For example, a region-selective visible-light-mediated denitrogenative olefin insertion has been developed to obtain 3-substituted indolizinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Benzo[d][1,2,3]triazin-4-one can be inferred from its use in various reactions. For instance, it has been shown to be effective for cyclolactamization of peptides .

Future Directions

The future directions for the research on 3H-Benzo[d][1,2,3]triazin-4-one could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new α-glucosidase inhibitors . Additionally, more studies could be conducted to fully understand its chemical reactivity and mechanism of action.

properties

IUPAC Name

7-nitro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7-5-2-1-4(11(13)14)3-6(5)8-10-9-7/h1-3H,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFUGNHCQVMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290779
Record name 7-Nitro-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176260-31-4
Record name 7-Nitro-1,2,3-benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176260-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-
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3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-
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3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-

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